molecular formula C16H22BrN3O3 B248746 4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester

4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester

Cat. No. B248746
M. Wt: 384.27 g/mol
InChI Key: BCALQUIAKYQNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester, also known as Boc-4-bromo-Pip, is a chemical compound commonly used in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl esterPip involves the inhibition of cholinesterase enzymes, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, enhances the transmission of nerve impulses and improves cognitive function.
Biochemical and Physiological Effects:
4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl esterPip has been found to have several biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. It also exhibits anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as cancer and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl esterPip is its high selectivity and potency against cholinesterase enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research and development of 4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl esterPip. One possible direction is the optimization of its synthesis and purification methods to improve its yield and purity. Another direction is the development of new derivatives with enhanced potency and selectivity against cholinesterase enzymes. Additionally, further studies are needed to investigate its potential applications in the treatment of other diseases such as cancer and diabetes.

Synthesis Methods

The synthesis of 4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl esterPip involves the reaction between 1-boc-piperazine and 4-bromo-phenyl isocyanate in the presence of a suitable solvent. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product in high yield and purity.

Scientific Research Applications

4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl esterPip has been extensively studied for its potential applications in medicinal chemistry. It has been found to have significant inhibitory activity against certain enzymes, including cholinesterases, which are involved in the degradation of acetylcholine in the brain. This makes it a promising candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

properties

Product Name

4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester

Molecular Formula

C16H22BrN3O3

Molecular Weight

384.27 g/mol

IUPAC Name

ethyl 4-[3-(4-bromoanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22BrN3O3/c1-2-23-16(22)20-11-9-19(10-12-20)8-7-15(21)18-14-5-3-13(17)4-6-14/h3-6H,2,7-12H2,1H3,(H,18,21)

InChI Key

BCALQUIAKYQNTC-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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